![molecular formula C17H20N2O2S B2968043 2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 328540-70-1](/img/structure/B2968043.png)

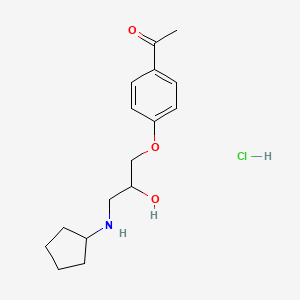

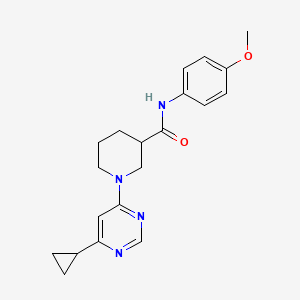

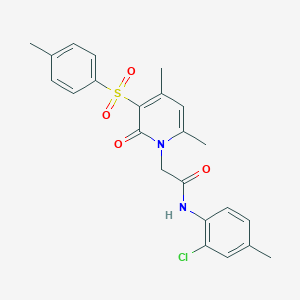

2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are important heterocyclic compounds with diverse applications in medicinal chemistry .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heterocyclic ring with one sulfur atom . The molecular weight of a similar compound, 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide, is 196.27 .Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a variety of chemical reactions. For instance, they can undergo heterocyclization with various substrates . They can also react with phenyl isothiocyanate in DMF containing potassium hydroxide .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For instance, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Compounds closely related to 2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have shown notable antibacterial and antifungal activities. These compounds, including derivatives of thiophene-3-carboxamide, exhibit significant interactions at the molecular level that contribute to their biological activities. The structural configuration of these compounds, including intramolecular hydrogen bonding, plays a crucial role in their biological efficacy (Vasu et al., 2005).

Cytotoxic Activity

Derivatives of the compound have been synthesized and tested for their cytotoxic activities against certain cancer cell lines. For example, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for these compounds in cancer research (Ashraf S. Hassan et al., 2014).

Antimicrobial and Antioxidant Properties

Several studies have synthesized and characterized new derivatives of thiophene carboxamide compounds, revealing their antimicrobial and antioxidant properties. These findings suggest the utility of such compounds in developing new therapeutic agents with potential applications in treating infections and oxidative stress-related conditions (K. Raghavendra et al., 2016).

Enaminone Anticonvulsant Properties

The crystal structure analysis of certain enaminone compounds, which share structural similarities with 2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, has provided insights into their potential as anticonvulsants. These compounds exhibit specific intermolecular hydrogen bonding patterns that could be key to their pharmacological activities (M. Kubicki et al., 2000).

Allosteric Enhancement of Adenosine A1 Receptor

Some derivatives of 2-aminothiophene-3-carboxylates and carboxamides have been prepared and evaluated as A1 adenosine receptor allosteric enhancers. These compounds, including those with modifications at the 3-carboxylate and carboxamide positions, have shown to be more potent and efficacious than previous enhancers, indicating their potential in modulating receptor activities (G. Nikolakopoulos et al., 2006).

Mécanisme D'action

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to their wide range of therapeutic properties .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

Thiophene derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic properties .

Action Environment

Like all drugs, the action of thiophene derivatives can be influenced by a variety of environmental factors .

Orientations Futures

Thiophene derivatives, including this compound, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Propriétés

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-21-13-9-6-5-8-12(13)19-17(20)15-11-7-3-2-4-10-14(11)22-16(15)18/h5-6,8-9H,2-4,7,10,18H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPUPSJJIYTWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2967962.png)

![Ethyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2967968.png)

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)